![molecular formula C49H88N2O6 B14238261 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid CAS No. 545389-64-8](/img/structure/B14238261.png)
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with two long aliphatic chains, each containing a decylamino group and an oxoundecyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid typically involves multi-step organic reactions. The initial step often includes the preparation of the benzoic acid core, followed by the attachment of the aliphatic chains through esterification or amidation reactions. Common reagents used in these reactions include carboxylic acids, amines, and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe or ligand to study interactions with proteins, enzymes, and other biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s aliphatic chains and functional groups enable it to bind to specific sites on these targets, modulating their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid butyl ester
- This compound methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific functional groups and structural configuration
Propiedades
Número CAS |
545389-64-8 |
|---|---|
Fórmula molecular |
C49H88N2O6 |
Peso molecular |
801.2 g/mol |
Nombre IUPAC |
3,5-bis[11-(decylamino)-11-oxoundecoxy]benzoic acid |
InChI |
InChI=1S/C49H88N2O6/c1-3-5-7-9-11-19-25-31-37-50-47(52)35-29-23-17-13-15-21-27-33-39-56-45-41-44(49(54)55)42-46(43-45)57-40-34-28-22-16-14-18-24-30-36-48(53)51-38-32-26-20-12-10-8-6-4-2/h41-43H,3-40H2,1-2H3,(H,50,52)(H,51,53)(H,54,55) |
Clave InChI |
OWMVSFWCRROBNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCC(=O)NCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


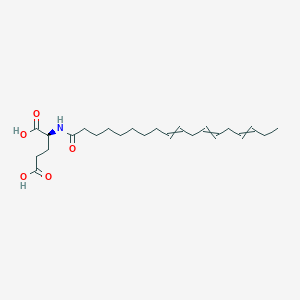
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
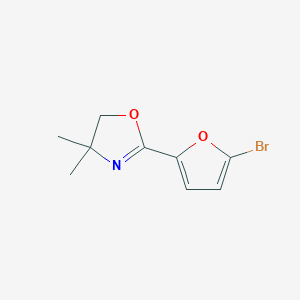
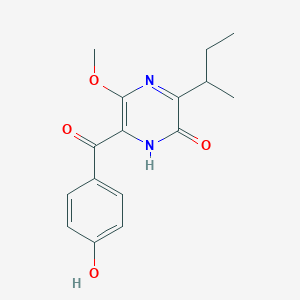
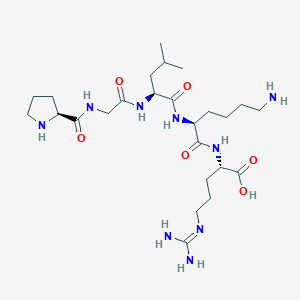
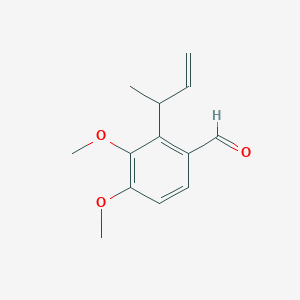
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
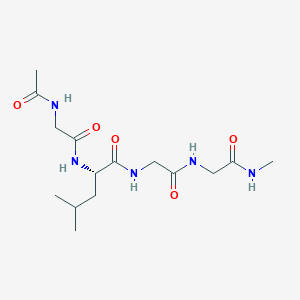
![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)


![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
